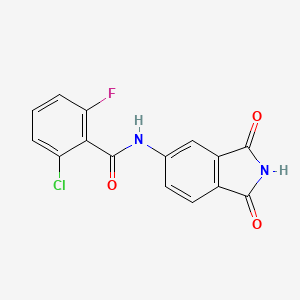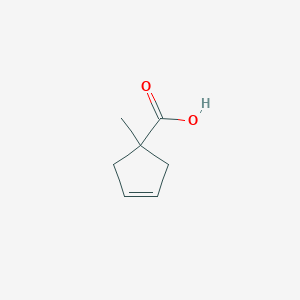
1-Methylcyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclopent-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 . It is used as an intermediate in the production of various other compounds .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclopent-3-ene-1-carboxylic acid consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
The chemical reactions involving 1-Methylcyclopent-3-ene-1-carboxylic acid are complex and can vary depending on the conditions and the presence of other reactants . Detailed analysis of these reactions can be found in various scientific publications .
Physical And Chemical Properties Analysis
1-Methylcyclopent-3-ene-1-carboxylic acid is a clear colorless to slightly yellow liquid . It has a molecular weight of 126.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be determined experimentally .
Aplicaciones Científicas De Investigación
Building Blocks for Bifunctional Cyclic Trifluoromethyl Compounds
1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, particularly 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid, have been synthesized and applied as new trifluoromethylated cyclic building blocks. These derivatives are synthesized from either pentafluorodithiopropanoic ester or trifluoropropanoic acid, highlighting their versatility and potential in organic synthesis. The derivatives serve as platforms for producing various difunctional trifluoromethylcyclopentane derivatives, indicating their utility in developing multifaceted organic compounds (Grellepois et al., 2012).
Nucleophilic Catalysis in Esterification
The compound has been involved in nucleophilic catalysis, particularly in the esterification of carboxylic acids with dimethyl carbonate (DMC). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is found to be an effective nucleophilic catalyst in this reaction, with a proposed mechanism involving N-acylation of DBU with DMC to form a carbamate intermediate. This discovery is significant for synthesizing methyl esters containing acid-sensitive functionalities, demonstrating the compound's role in facilitating complex chemical transformations (Shieh et al., 2002).
Efficient Synthesis of Valuable Intermediates
1-Methylcyclopent-3-ene-1-carboxylic acid derivatives have also been efficiently synthesized on a multigram scale. One notable synthesis is that of 1-aminocyclopent-3-ene-1-carboxylic acid, which demonstrates a high overall yield of 80%. The process leverages the high reactivity and accessibility of the starting materials, showcasing the compound's importance in producing valuable intermediates for further chemical applications (Casabona & Cativiela, 2006).
Functionalization with Polar Groups
Research has explored the functionalization of certain siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) with carboxyl groups by adding 1-Methylcyclopent-3-ene-1-carboxylic acid derivatives, indicating the compound's utility in introducing polar functionalities. This functionalization imparts amphiphilic character to the resulting compounds, suggesting potential applications in creating self-assembling materials and solvent-free liquid electrolytes (Turcan-Trofin et al., 2019).
Propiedades
IUPAC Name |
1-methylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNHBZBGAUUXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

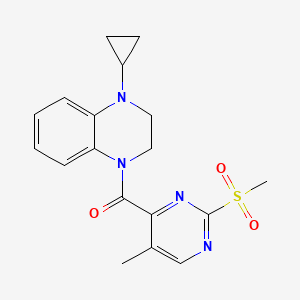
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)
![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)
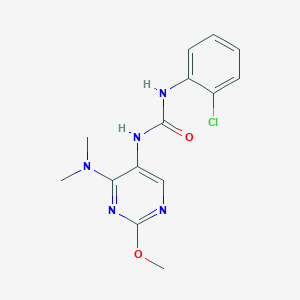
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
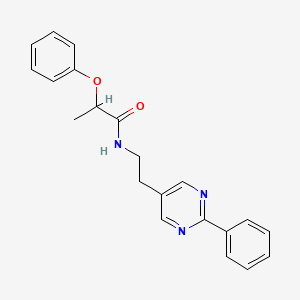
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
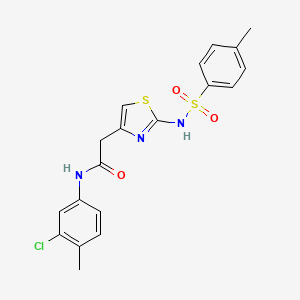
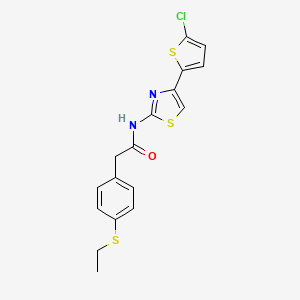
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
